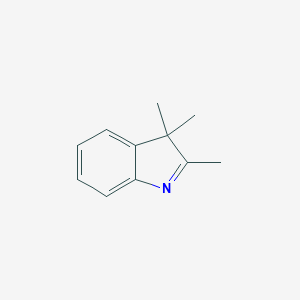

2,3,3-Trimethylindolenine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHJIAFUWHPJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049403 | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1640-39-7 | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indole, 2,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1640-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indole, 2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethyl-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2,3,3-Trimethylindolenine

An In-depth Technical Guide on the Physical Properties of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a heterocyclic aromatic organic compound, serves as a crucial intermediate in the synthesis of various dyes, particularly cyanine (B1664457) dyes used as labeling reagents and in imaging agents.[1][2][3] Its physical properties are fundamental to its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage. This guide provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N[1][4][5] |

| Molecular Weight | 159.23 g/mol [1][4][5] |

| Appearance | Clear yellow to red-brown liquid[5][6][7] |

| Melting Point | 6-8 °C[6][7][8] |

| Boiling Point | 228-229 °C @ 744 mmHg[1][4][6] |

| Density | 0.992 g/mL at 25 °C[1][6] |

| Refractive Index | n20/D 1.549[1][6] |

| Flash Point | 93 °C (199.4 °F)[1][4] |

| Vapor Pressure | 0.118 mmHg at 25°C[5][6] |

| Solubility | Soluble in chloroform, toluene, dichlorobenzene; Insoluble in water[1][2][3][6][9] |

| CAS Number | 1640-39-7[5][6] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key .

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.[10] For a substance like this compound, which has a melting point near room temperature, the sample would first need to be cooled and solidified.

Methodology: Capillary Tube Method [11]

-

Sample Preparation: A small sample of this compound is introduced into a freezer or cold bath to solidify it. The solidified sample is then quickly crushed into a fine powder. A small amount of this powder is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid (e.g., mineral oil).[10]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Result: The melting point is reported as the range T₁ - T₂. For pure compounds, this range is typically narrow (0.5-1.0°C).[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14]

Methodology: Thiele Tube Method [14][15]

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube (fusion tube).[13][15]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.[15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing mineral oil. The thermometer bulb should be level with the sample.[14]

-

Heating and Observation: The side arm of the Thiele tube is heated gently.[14] As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[15]

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This is the boiling point.[14]

Density Determination

Density is the mass of a substance per unit volume (ρ = m/V).[16] For a liquid, this is typically determined by accurately measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance [17][18]

-

Measure Mass of Empty Cylinder: An empty, dry measuring cylinder (e.g., 10 mL or 25 mL) is placed on a digital balance, and its mass is recorded (m₁). Alternatively, the balance can be tared to zero.[17][19]

-

Measure Volume of Liquid: A specific volume of this compound (e.g., 10.0 mL) is carefully added to the measuring cylinder. The volume (V) is read from the bottom of the meniscus at eye level to avoid parallax error.[17]

-

Measure Mass of Filled Cylinder: The measuring cylinder containing the liquid is reweighed, and its mass is recorded (m₂).[17]

-

Calculation:

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m = m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = m / V.

-

-

Replication: The procedure should be repeated multiple times, and the average value should be reported for higher accuracy.[17]

Solubility Determination

Solubility tests determine the ability of a solute to dissolve in a solvent, forming a homogeneous solution.[20] This provides insights into the polarity and functional groups of the compound.[21]

Methodology: Qualitative Solubility Test

-

Sample Preparation: Place a small, measured amount of the solvent (e.g., 1 mL of water) into a small test tube.

-

Solute Addition: Add a few drops of this compound to the test tube.

-

Mixing and Observation: Vigorously shake or stir the mixture for 60 seconds.[20] Observe whether the two liquids are miscible (form a single homogeneous layer) or immiscible (form two distinct layers).[20]

-

Classification:

-

Soluble/Miscible: The compound dissolves completely, forming one phase.

-

Insoluble/Immiscible: The compound does not dissolve, and two phases are visible.

-

-

Solvent Variation: Repeat the procedure with different solvents of varying polarity, such as chloroform, toluene, and dichlorobenzene, to establish a solubility profile.

Summary

This compound is a liquid at standard temperature and pressure with a well-defined set of physical properties. Its high boiling point, specific density, and solubility in non-polar organic solvents are critical parameters for its use in the synthesis of cyanine dyes and other complex molecules. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these essential physical characteristics, ensuring proper handling, quality control, and application in research and development.

References

- 1. This compound - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 2. This compound | 1640-39-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 18. wjec.co.uk [wjec.co.uk]

- 19. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 20. chem.ws [chem.ws]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to 2,3,3-Trimethylindolenine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethylindolenine, a key heterocyclic intermediate. It details the compound's physicochemical properties, synthesis methodologies, and significant applications, particularly in the development of cyanine (B1664457) dyes for biomedical imaging and diagnostics. This document serves as a resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and workflow visualizations to facilitate its use in research and development.

Introduction

This compound, also known as 2,3,3-trimethyl-3H-indole, is a crucial indole (B1671886) derivative with the CAS number 1640-39-7.[1][2][3][4][5] Its molecular structure is foundational for the synthesis of a wide array of functional molecules. While not typically a pharmacologically active agent itself, its role as a synthetic building block is indispensable. This is particularly true in the creation of cyanine dyes, which are vital reagents for fluorescent labeling and imaging in biological research and clinical diagnostics.[1][2][4] Furthermore, derivatives of this compound are explored for their potential in antimicrobial agents and as organic photoconductors, highlighting the versatility of this compound.[2][6]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1640-39-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃N | [1][2][4][6] |

| Molecular Weight | 159.23 g/mol | [1][3][4][5] |

| Appearance | Clear yellow to red-brown liquid | [7][8] |

| Density | 0.992 g/mL at 25 °C | [1][9] |

| Boiling Point | 228-229 °C at 744 mmHg | [1][9] |

| Refractive Index | n20/D 1.549 | [1][9] |

| Solubility | Soluble in chloroform, toluene, or dichlorobenzene | [7][10] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Fischer indole synthesis.[1][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine (B124118) and a ketone. In the case of this compound, the ketone used is 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).[11]

General Reaction Scheme: Fischer Indole Synthesis

The overall transformation can be depicted as follows:

Phenylhydrazine + 3-Methyl-2-butanone --(Acid Catalyst)--> this compound

The accepted mechanism for this reaction proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[12][13][14]

Experimental Protocols

Several variations of the Fischer indole synthesis for this compound have been reported. Below are summaries of two distinct protocols.

Protocol 1: Microwave-Assisted Synthesis [1]

This method offers a significant reduction in reaction time through the use of microwave irradiation.

| Parameter | Details |

| Reactants | Phenylhydrazine (34g), 3-Methyl-2-butanone (70g), Acetic Acid (300 mL) |

| Reaction Conditions | Reflux under microwave radiation (800W) for 20-30 minutes. |

| Work-up | 1. Concentrate the reaction mixture. 2. Cool and dilute with ethyl acetate (B1210297) (100 mL). 3. Neutralize with saturated NaHCO₃ solution to pH 7-8. 4. Separate the organic layer and concentrate to obtain the crude product. |

| Purification | Flash column chromatography (ethyl acetate/petroleum ether, 1:5). |

| Yield | 90.3% (45.1g of this compound). |

Protocol 2: Conventional Synthesis with Sulfuric Acid [15]

This protocol employs a strong Brønsted acid and conventional heating.

| Parameter | Details |

| Reactants | Methyl-isopropyl-ketone-phenylhydrazone (176.3 g, 1 mol), Sulfuric acid (490 g of 20% solution). |

| Reaction Conditions | 1. Add the hydrazone to the sulfuric acid with stirring. 2. Heat the mixture to 95°C over 1 hour. 3. Maintain at 95°C for an additional 2 hours. |

| Work-up | 1. Neutralize the cooled reaction mixture with 50% sodium hydroxide (B78521) solution. 2. Separate the resulting oil layer. |

| Purification | Vacuum distillation. |

| Yield | 94% (140g of this compound). |

Applications in Research and Development

The primary application of this compound is as a precursor in the synthesis of cyanine dyes.[1][2][4][7][9] These dyes are characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei, one of which is derived from this compound.

Synthesis of Cyanine Dyes

The synthesis of cyanine dyes typically begins with the quaternization of the nitrogen atom in this compound, followed by condensation with a suitable polymethine bridge-forming reagent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. usbio.net [usbio.net]

- 5. US4211704A - Method for producing this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 1640-39-7 [chemicalbook.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound | 1640-39-7 | Benchchem [benchchem.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,3-Trimethylindolenine

This guide provides a comprehensive overview of the spectroscopic data for 2,3,3-Trimethylindolenine, a key intermediate in the synthesis of cyanine (B1664457) dyes and other imaging agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1][2] For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its unique molecular structure.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals for the aromatic protons and the methyl groups.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.0 - 7.5 | Multiplet | 4H | Aromatic protons |

| 2.1 - 2.3 | Singlet | 3H | C2-Methyl protons |

| 1.2 - 1.4 | Singlet | 6H | C3-Methyl protons |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C2 (Imine) |

| ~153, ~140 | Quaternary C's |

| ~127, ~124, ~121, ~119 | Aromatic CH's |

| ~53 | C3 (Quaternary) |

| ~28 | C3-Methyls |

| ~15 | C2-Methyl |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:[1][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][5]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically at a frequency of 400 MHz or higher.[3] For the ¹³C NMR spectrum, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline correct the spectrum for accurate analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

2.1. IR Data

The IR spectrum of this compound, typically recorded as a liquid film, shows characteristic absorption bands.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| ~1640 | Strong | C=N (Imine) stretch |

| 1600, 1480, 1450 | Medium | Aromatic C=C ring stretch |

| ~1360 | Medium | C-H bend (gem-dimethyl) |

| 760 - 740 | Strong | o-Disubstituted benzene (B151609) bend |

2.2. Experimental Protocol for IR Spectroscopy (Liquid Film)

The following protocol is used to obtain an IR spectrum of a liquid sample like this compound:[8][9]

-

Sample Preparation: Place one to two drops of neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).[9]

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the frequencies of infrared radiation absorbed by the sample.[6]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands to determine the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.[11]

3.1. Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.[12]

| m/z | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 144 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 117 | Moderate | [M - C₃H₆]⁺ (Loss of propene) |

3.2. Experimental Protocol for Mass Spectrometry (Electron Ionization)

A typical procedure for obtaining an EI mass spectrum is as follows:[11][13]

-

Sample Introduction: Introduce a small amount of the vaporized this compound sample into the ion source of the mass spectrometer.[13]

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺).[11]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]

-

Acceleration: Accelerate the resulting ions through an electric field.

-

Mass Analysis: Pass the accelerated ions through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[13]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. web.mit.edu [web.mit.edu]

- 6. amherst.edu [amherst.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. fiveable.me [fiveable.me]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

Stability and Storage Conditions for 2,3,3-Trimethylindolenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,3-trimethylindolenine, a key intermediate in the synthesis of cyanine (B1664457) dyes and other imaging agents. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications.

Physicochemical Properties and General Stability

This compound is a clear yellow to red-brown liquid with a characteristic odor.[1] It is soluble in organic solvents such as chloroform, toluene, and dichlorobenzene.[1] Under recommended storage conditions, it is considered stable for at least two years.[2] However, like many indole (B1671886) derivatives, it is susceptible to degradation upon exposure to light, moisture, strong oxidizing agents, and elevated temperatures.[2][3]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Avoids potential for accelerated degradation at higher temperatures.[2] |

| Light | Protect from light; store in an amber or opaque container. | Indole derivatives are often photosensitive and can degrade upon exposure to UV and visible light.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |

| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis and other moisture-mediated degradation.[2] |

| Ventilation | Store in a well-ventilated area.[3] | General laboratory safety practice. |

| Incompatibilities | Keep away from strong oxidizing agents, heat, sparks, and open flames.[3] | Prevents potentially hazardous reactions and degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the known chemistry of indole derivatives. The primary sites of reactivity are the imine functional group and the aromatic ring.

Oxidative Degradation

Oxidation is a likely degradation pathway, potentially leading to the formation of N-oxides or ring-opened products. The gem-dimethyl group at the 3-position may offer some steric hindrance, but the nitrogen and the aromatic ring remain susceptible to oxidation.

Caption: Potential Oxidative Degradation Pathway.

Hydrolytic Degradation

In the presence of moisture, particularly under acidic or basic conditions, the imine bond of the indolenine ring could be susceptible to hydrolysis, leading to ring opening.

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the molecule to predict its degradation profile.

General Forced Degradation Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

-

-

Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

Caption: Forced Degradation Experimental Workflow.

Recommended Analytical Methods

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC with a C18 column is a common and effective technique for separating non-polar to moderately polar compounds like this compound and its potential degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended. UV detection at the compound's λmax should be employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the intact compound and to identify the structure of isolated degradation products.

Summary of Stability Data

| Parameter | Condition | Observation | Reference |

| Long-Term Stability | Room Temperature, protected from light and moisture | Stable for at least 2 years | [2] |

| Thermal Stability | General | Decomposes at elevated temperatures. | [3] |

| Photostability | Light Exposure | Sensitive to light. | [2] |

| Hydrolytic Stability | Moisture | Sensitive to moisture. | [2] |

| Chemical Compatibility | Strong Oxidizing Agents | Incompatible. | [3] |

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protection from light and moisture, and in a tightly sealed container. However, it is susceptible to degradation under stress conditions such as high heat, strong acids or bases, and oxidizing agents. For critical applications, it is imperative to perform experimental stability studies to understand its degradation profile and to develop and validate a stability-indicating analytical method to ensure its quality and purity over time. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to establish robust handling and testing procedures for this compound.

References

The Discovery and Synthetic Evolution of 2,3,3-Trimethylindolenine: A Technical Guide

An in-depth exploration of the synthesis, history, and applications of a pivotal intermediate in chemical and pharmaceutical research.

Abstract

2,3,3-Trimethylindolenine, a heterocyclic compound featuring a substituted indole (B1671886) core, has emerged as a crucial building block in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and the evolution of its synthesis, with a particular focus on the seminal Fischer indole synthesis. Detailed experimental protocols, quantitative data from various synthetic methodologies, and graphical representations of reaction mechanisms are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: A Versatile Synthetic Intermediate

This compound (also known as 2,3,3-Trimethyl-3H-indole) is a colorless to pale yellow liquid that serves as a vital precursor in the synthesis of cyanine (B1664457) dyes, photosensitive materials, and fluorescent probes.[1][2] Its unique structural framework is frequently incorporated into potential drug candidates and is instrumental in the synthesis of antimicrobial agents.[1][3] The compound's utility stems from its reactive nature, which allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological and optical properties.[3]

The Genesis of this compound: The Fischer Indole Synthesis

The history of this compound is intrinsically linked to the discovery of the Fischer indole synthesis by Hermann Emil Fischer in 1883.[4][5][6] This versatile and enduring reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone.[5][7] In the case of this compound, the precursors are typically phenylhydrazine and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone).[1][4]

The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, proceeds through several key steps:

-

Phenylhydrazone Formation: Phenylhydrazine reacts with the ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.

-

[4][4]-Sigmatropic Rearrangement: Following protonation, a[4][4]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia (B1221849) results in the formation of the aromatic indole ring system.[5][8][9]

Evolution of Synthetic Methodologies

Over the years, numerous modifications and improvements to the original Fischer synthesis have been developed to enhance yields, reduce reaction times, and improve the environmental footprint of the process.

Classical Fischer Indole Synthesis

Early methods often employed Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride as catalysts.[4][5][6] In 1968, Hugo Illy and Lance Funderburk reported the synthesis of this compound using methyl isopropyl ketoxime and zinc chloride in ethanol.[1] A notable advancement was described by Plancher, who utilized zinc chloride in absolute alcohol for the cyclization of methyl-isopropyl-ketone-phenylhydrazone.[10] However, this method presented challenges in separating the zinc salt from the product.[10]

Acetic Acid Catalysis

In 1985, Zhongjie Li introduced a two-step process using acetic acid as a catalyst.[1] This method first prepared the phenylhydrazone intermediate, which was then converted to this compound in the same reactor.[1] Acetic acid remains a commonly used catalyst in modern preparations.[4]

One-Pot and Modified Approaches

Mark V. Reddington attempted a one-pot synthesis using p-bromophenylhydrazine hydrochloride, 3-methyl-2-butanone, and glacial acetic acid, with the product isolated by vacuum distillation.[1] More recent developments have focused on three-component approaches, combining nitriles, organometallic reagents, and arylhydrazine hydrochloride salts in an efficient one-pot process.[11]

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly reduced reaction times for the synthesis of this compound.[1] This method, often using acetic acid which can be recycled, provides a more environmentally friendly alternative by minimizing the use of other organic solvents and catalytic acids.[1]

Alternative Synthetic Routes

A commercial method has been developed that avoids the traditional Fischer indole pathway by reacting aniline (B41778) with 3-chloro-3-methylbutane-2-one.[12] This process is claimed to produce high-purity this compound with high yields and reduced acidic waste.[12]

Quantitative Data on Synthetic Protocols

The following table summarizes quantitative data from various reported synthetic methods for this compound.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Fischer Indole (Modified) | Phenylhydrazine, Methyl Isobutyl Ketone | Acetic Acid | Reflux | 20-30 min (Microwave) | 90.3 | [1] |

| Fischer Indole | o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketone | Acetic Acid | Room Temperature | - | High Yield | [4] |

| Aniline-Based Synthesis | Aniline, 3-chloro-3-methylbutane-2-one | None specified | 80, then reflux | 10 h at 80°C, 1 h at reflux | 79.3 | [12] |

| Aniline-Based Synthesis (with catalyst) | Aniline, 3-chloro-3-methylbutane-2-one | Aniline hydrochloride | 80, then reflux | 7 h at 80°C | 78.9 | [12] |

| Hydroxyketone Method | 2-methyl-2-hydroxy-butan-3-one, Aniline | Acetic Acid/Toluene | 220 | 5 h | 78.5 | [13] |

Detailed Experimental Protocols

Microwave-Assisted Fischer Indole Synthesis[1]

Workflow:

Procedure:

-

In an open container, mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL).

-

Reflux the mixture under microwave irradiation (800W) for 20-30 minutes.

-

After the reaction, concentrate the solution.

-

Cool the concentrated solution and dilute it with ethyl acetate (100mL).

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.

-

Separate the organic and aqueous layers.

-

Concentrate the organic layer to obtain the crude product (47.9g).

-

Purify the crude product by flash column chromatography using ethyl acetate/petroleum ether (1:5) as the eluent.

-

Concentrate the eluent to yield pure this compound (45.1g, 90.3% yield).

Synthesis from Aniline and 3-chloro-3-methylbutane-2-one[12]

Procedure:

-

Charge a reaction vessel with 233g (2.5 mol) of aniline and 60g (0.5 mol) of 3-chloro-3-methylbutane-2-one (CMBK).

-

Heat the reaction mixture to 80°C and maintain this temperature for 10 hours.

-

Continuously elevate the temperature, allowing the water formed by condensation to be removed as an azeotropic mixture with aniline.

-

Maintain the reaction liquid at the reflux temperature of aniline for one hour to complete the reaction.

-

Cool the mixture to room temperature.

-

Treat the cooled mixture with sodium hydroxide.

-

Separate the oil layer from the aqueous layer to yield the product.

Conclusion

The journey of this compound from its theoretical roots in the Fischer indole synthesis to its current status as a readily accessible and versatile chemical intermediate highlights the continuous innovation in synthetic organic chemistry. The development of more efficient, scalable, and environmentally conscious synthetic routes has broadened its applicability in fields ranging from materials science to pharmaceuticals. This guide provides a foundational understanding of its history, synthesis, and key experimental considerations, empowering researchers to leverage this important molecule in their scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4211704A - Method for producing this compound - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 2,3,3-Trimethylindolenine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,3-Trimethylindolenine in organic solvents. Due to a lack of readily available quantitative data in scientific literature, this guide focuses on reported qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. It serves as a key intermediate in the synthesis of various chemicals, particularly cyanine (B1664457) dyes, which have widespread applications in photography, biology, and as optical sensitizers. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Data

A thorough review of scientific databases and chemical supplier information indicates a lack of published quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information is consistently reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1][2][3][4][5] |

| Toluene (B28343) | Soluble[1][2][3][4][5] |

| Dichlorobenzene | Soluble[1][2][3][4][5] |

The indolenine structure, featuring a non-polar aromatic ring system, suggests a higher affinity for non-polar solvents. This is consistent with the reported solubility in toluene and chlorinated hydrocarbons. A structurally similar compound, 1,3,3-trimethyl-2-methyleneindoline, is noted to be more soluble in non-polar solvents like toluene and hexane (B92381) than in polar solvents such as water[6].

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent (e.g., toluene, methanol, ethanol, acetone, ethyl acetate) at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. d. Record the final weight of the volumetric flask containing the filtrate.

-

Analysis: a. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). b. Prepare a series of standard solutions of this compound of known concentrations. c. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. d. Measure the absorbance or peak area of the diluted sample solution. e. Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Solubility ( g/100g solvent) = (mass of solute / mass of solvent) * 100

Solubility (mol/L) = concentration from analysis (mol/L)

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1640-39-7 [chemicalbook.com]

- 3. This compound | 1640-39-7 | Benchchem [benchchem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Theoretical and Computational Insights into 2,3,3-Trimethylindolenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylindolenine, a heterocyclic amine, is a pivotal structural motif and a versatile synthetic intermediate in organic chemistry. Its unique electronic and steric properties make it a valuable precursor in the synthesis of a wide array of functional molecules, most notably cyanine (B1664457) dyes, which have significant applications in biological imaging and labeling.[1][2] This technical guide provides an in-depth analysis of the theoretical underpinnings and computational methodologies used to study this compound, alongside detailed experimental protocols for its synthesis and characterization.

Theoretical Studies: Unveiling the Electronic Landscape

While extensive dedicated computational studies on isolated this compound are not widely documented, its electronic and structural characteristics can be thoroughly investigated using quantum chemical methods, particularly Density Functional Theory (DFT).[1] DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of organic molecules with high accuracy.[3][4]

Molecular Orbital Analysis: HOMO-LUMO Insights

A key aspect of theoretical analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.

-

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack.

-

LUMO: Is the lowest energy orbital that is unoccupied. It signifies the molecule's capacity to accept electrons, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, influencing its reactivity profile. Computational analysis can precisely model the electron density distribution in these frontier orbitals, providing a visual and quantitative understanding of its chemical behavior.

Computational Analysis Workflow

A typical computational workflow for analyzing this compound would involve the following steps:

Caption: A generalized workflow for the computational analysis of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [5][6][7] |

| Molecular Weight | 159.23 g/mol | [5][6] |

| Boiling Point | 228-229 °C at 744 mmHg | [2][5] |

| Density | 0.992 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.549 | [2][5] |

| Appearance | Clear yellow to red-brown liquid | [2] |

Spectroscopic Data

| Spectroscopy | Observed Features | Reference |

| FT-IR | Aromatic ring vibrations: 3093–3022 cm⁻¹ and 1630–1599 cm⁻¹. C=N group: 1385–1310 cm⁻¹. | [1] |

| ¹H NMR | Chemical shifts for aromatic and methyl protons are identifiable. | [8] |

| ¹³C NMR | A reference in the literature indicates the availability of ¹³C NMR data for this compound. | [9] |

| Mass Spec. | The NIST WebBook provides mass spectrum data (electron ionization). | [10] |

Experimental Protocols

Synthesis of this compound via Fischer Indole (B1671886) Synthesis

The primary method for synthesizing this compound is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[5][11] A microwave-assisted one-pot method has been shown to be efficient.[12]

Reactants:

-

Phenylhydrazine

-

Methyl isobutyl ketone (3-methyl-2-butanone)

-

Acetic acid (catalyst and solvent)

Procedure:

-

Mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL) in an open container suitable for microwave irradiation.[12]

-

Subject the mixture to microwave radiation (800W) with reflux for 20-30 minutes.[12]

-

After the reaction is complete, concentrate the solution.[12]

-

Cool the concentrated solution and dilute it with ethyl acetate (B1210297) (100mL).[12]

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.[12]

-

Separate the organic layer and concentrate it to obtain the crude product.[12]

-

Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5) to yield this compound.[12]

Caption: Workflow for the microwave-assisted Fischer indole synthesis of this compound.

Nitration of this compound

This protocol details the synthesis of 5-nitro-2,3,3-trimethylindolenine, a common derivative.

Reactants:

-

This compound

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

Procedure:

-

To a 250 mL conical flask, add this compound (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL).[13]

-

Cool the solution in an ice bath with constant stirring.[13]

-

Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[13]

-

Add the acidic mixture dropwise to the solution of this compound.[13]

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[13]

-

Pour the reaction mixture over ice (approximately 500 g) to precipitate the product.[13]

-

Adjust the pH to 8 by the slow addition of sodium hydroxide (B78521) pellets.[13]

-

Isolate the precipitate by vacuum filtration and wash with deionized water (500 mL).[13]

-

The resulting solid can be further purified by recrystallization from hot methanol.[13]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[3][13]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded to identify the characteristic functional groups present in the molecule, such as the aromatic C-H and C=N stretching vibrations.[1][3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13]

-

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and is particularly relevant for its derivatives, such as cyanine dyes.[3]

Conclusion

This compound remains a molecule of significant interest due to its role as a fundamental building block in the synthesis of functional dyes and other complex organic molecules. The integration of theoretical and computational studies with established experimental protocols provides a powerful framework for understanding its reactivity and for the rational design of novel derivatives with tailored properties for applications in drug development and materials science. Further dedicated computational investigations on the core molecule would be beneficial to expand the public knowledge base and facilitate future research endeavors.

References

- 1. This compound | 1640-39-7 | Benchchem [benchchem.com]

- 2. This compound | 1640-39-7 [chemicalbook.com]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound(1640-39-7) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Key Reactions and Reactivity of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, key reactions, and reactivity of 2,3,3-trimethylindolenine, a crucial heterocyclic intermediate in synthetic organic chemistry. The document details the widely employed Fischer indole (B1671886) synthesis for its preparation and explores its subsequent transformations, including N-alkylation, electrophilic substitution on the benzene (B151609) ring, and its pivotal role as a precursor in the synthesis of cyanine (B1664457) dyes. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and application of this versatile molecule.

Introduction

This compound, also known as 2,3,3-trimethyl-3H-indole, is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₃N.[1] Its structure features an indole core with a nitrogen-containing five-membered ring fused to a benzene ring. The presence of three methyl groups, two at the C3 position and one at the C2 position, imparts distinct reactivity to the molecule. This compound is a clear yellow to red-brown liquid at room temperature and is soluble in organic solvents such as chloroform, toluene, and dichlorobenzene.[2]

The primary significance of this compound lies in its role as a key building block for the synthesis of a wide array of commercially and scientifically important molecules.[3] It is a vital precursor in the preparation of cyanine dyes, which are extensively used as fluorescent labels in biomedical imaging, diagnostics, and materials science.[3][4] Furthermore, its derivatives are explored for their potential in developing novel pharmaceuticals and antimicrobial agents.

This guide will delve into the fundamental aspects of this compound's chemistry, focusing on its synthesis, characteristic reactions, and the experimental methodologies to perform these transformations.

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Fischer indole synthesis.[3][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).[3][6]

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The general mechanism involves the following key steps:

-

Formation of Phenylhydrazone: Phenylhydrazine reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.[6]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form.[6]

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[6]

-

Cyclization and Aromatization: The di-imine intermediate cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indolenine ring.[6]

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[5][6]

Caption: Fischer Indole Synthesis Pathway for this compound.

Experimental Protocols for Synthesis

A rapid and efficient method for the synthesis of this compound utilizes microwave irradiation.[3]

-

Reactants: Phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL).[3]

-

Procedure:

-

Mix the reactants in an open container.

-

Subject the mixture to microwave irradiation (800W) with reflux for 20-30 minutes.[3]

-

After the reaction, concentrate the solution and cool it.

-

Dilute with ethyl acetate (B1210297) (100mL) and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.[3]

-

Separate the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent.[3]

-

-

Yield: 90.3%[3]

A more traditional approach involves heating the reactants in the presence of an acid catalyst.

-

Reactants: Phenylhydrazine (108 g), 3-methyl-2-butanone (92.5 g), and 96% sulfuric acid (102 g) in ice (390 g).[7]

-

Procedure:

-

Add sulfuric acid dropwise to the ice.

-

Add phenylhydrazine over 30 minutes with stirring, allowing the temperature to rise from 10 to 20 °C.[7]

-

Add 3-methyl-2-butanone dropwise over 45 minutes.

-

Heat the reaction mixture to 90 °C over one hour and maintain this temperature for an additional 2 hours.[7]

-

Neutralize the mixture with a 50% sodium hydroxide (B78521) solution.

-

Separate the oily layer and purify by vacuum distillation.[7]

-

-

Yield: 85%[7]

Key Reactions and Reactivity

The reactivity of this compound is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the benzene ring to electrophilic substitution.

N-Alkylation to form Indoleninium Salts

The nitrogen atom of this compound is readily alkylated by various alkylating agents to form quaternary ammonium (B1175870) salts known as indoleninium salts.[8] These salts are crucial intermediates in the synthesis of cyanine dyes.[8]

Caption: General scheme for the N-alkylation of this compound.

-

With Bromoethane (B45996):

-

Reactants: this compound and bromoethane (2.0 equivalents).[8]

-

Procedure: Heat the mixture at 120 °C in o-dichlorobenzene for 24 hours. The resulting ammonium salt precipitates upon the addition of hexane (B92381) and diethyl ether and is isolated by filtration.[8]

-

Yield: 70% for N-Ethyl-2,3,3-trimethylindoleninium bromide.[8]

-

-

With 6-Bromohexanoic Acid:

-

With Iodoalkanes (Solvent-Free):

-

Reactants: this compound and an excess of 1-iodobutane (B1219991) or 1-iodooctane (B127717) (5.0 equivalents).[8]

-

Procedure: Heat the mixture at 145 °C in the absence of a solvent. The product is purified by chromatography.[8]

-

Yields: 82% for N-butyl-2,3,3-trimethylindoleninium iodide and 75% for N-octyl-2,3,3-trimethylindoleninium iodide.[8]

-

Electrophilic Aromatic Substitution: Nitration

The benzene ring of this compound can undergo electrophilic aromatic substitution. A common example is nitration, which typically occurs at the C5 position.

-

Reactants: this compound (12.42 g, 78 mmol), concentrated sulfuric acid (46 mL), and a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[9]

-

Procedure:

-

Dissolve this compound in concentrated sulfuric acid in an ice bath.

-

Add the pre-cooled nitrating mixture dropwise with constant stirring.[9]

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture over ice (approx. 500 g) to precipitate the product.[9]

-

Adjust the pH to 8 with the slow addition of sodium hydroxide pellets.

-

Isolate the precipitate by vacuum filtration and wash with deionized water.

-

The crude product can be purified by recrystallization from methanol.[9]

-

-

Yield: 78% for 5-nitro-2,3,3-trimethylindolenine.[9]

Reaction with Aldehydes and Ketones

Indole derivatives are known to react with aldehydes and ketones in the presence of an acid catalyst to form bis(indolyl)methanes.[10] While specific examples for this compound are less common in the provided literature, the general reactivity of the indole nucleus suggests that it can act as a nucleophile in such reactions. The reaction typically proceeds through the formation of an azafulvenium salt intermediate.[4]

Synthesis of Cyanine Dyes

The N-alkylated indoleninium salts are key precursors for the synthesis of cyanine dyes. These syntheses involve the condensation of two molecules of the heterocyclic quaternary salt with a reagent that provides the linking polymethine chain.[4][8]

-

Activation of the Methyl Group: The N-alkyl-2,3,3-trimethylindoleninium salt is reacted with a suitable reagent, such as N,N'-diphenylformamidine or malonaldehyde dianilide, in the presence of a dehydrating agent like acetic anhydride, to form a reactive intermediate.[8][11]

-

Condensation: This intermediate is then condensed with a second molecule of the N-alkylated indoleninium salt in the presence of a base, such as sodium acetate or triethylamine, in a solvent like ethanol (B145695) or pyridine, to form the symmetrical cyanine dye.[4][8]

Caption: General workflow for symmetrical cyanine dye synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions of this compound.

Table 1: Synthesis of this compound

| Method | Catalyst/Conditions | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Microwave-Assisted | Acetic Acid / 800W | Acetic Acid | 20-30 min | Reflux | 90.3 | [3] |

| Conventional Heating | Sulfuric Acid | Water | 3 hours | 90 | 85 | [7] |

| Conventional Heating | Acetic Acid | Toluene | > 8 hours | 220 | 78.5 | [12] |

Table 2: N-Alkylation of this compound

| Alkylating Agent | Conditions | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Bromoethane | - | o-Dichlorobenzene | 24 h | 120 | 70 | [8] |

| 6-Bromohexanoic Acid | - | o-Dichlorobenzene | 24 h | 120 | 65 | [8] |

| 1-Iodobutane | Solvent-Free | None | - | 145 | 82 | [8] |

| 1-Iodooctane | Solvent-Free | None | - | 145 | 75 | [8] |

Table 3: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 3 h | Room Temp. | 78 | [9] |

Spectroscopic Data

Selected spectroscopic data for this compound and its 5-nitro derivative are provided below for reference.

Table 4: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| This compound | 7.40-7.10 (m, 4H, Ar-H), 2.24 (s, 3H, 2-CH₃), 1.25 (s, 6H, 3,3-(CH₃)₂) | - | - | - | [4] |

| 5-Nitro-2,3,3-trimethylindolenine | 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | 2977, 1565, 1515, 1333 | 204.05 ([M-H]⁺) | [9] |

Conclusion

This compound is a foundational molecule in the synthesis of cyanine dyes and other valuable organic compounds. Its preparation via the Fischer indole synthesis is well-established and can be optimized for high yields using various methodologies. The reactivity of the indolenine nitrogen allows for straightforward N-alkylation, paving the way for the construction of complex dye structures. Furthermore, the aromatic ring is amenable to electrophilic substitution, offering another avenue for functionalization. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis and application of this important heterocyclic compound. Further exploration of its reactivity with a broader range of electrophiles and its application in the synthesis of novel bioactive molecules remains a promising area of research.

References

- 1. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. testbook.com [testbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

Methodological & Application

Application Notes: Synthesis and Utility of Cyanine Dyes Derived from 2,3,3-Trimethylindolenine

Introduction

Cyanine (B1664457) dyes are a class of synthetic dyes belonging to the polymethine group, characterized by a conjugated system between two nitrogen atoms.[1] These dyes are notable for their high molar extinction coefficients, moderate to high fluorescence quantum yields, and tunable absorption and emission properties across the UV-Visible and near-infrared (NIR) spectrum.[2][3] 2,3,3-Trimethylindolenine is a crucial heterocyclic building block for the synthesis of a wide array of cyanine dyes, particularly the widely used Cy3, Cy5, and Cy7 dyes.[2][4] The unique molecular architecture of this compound makes it an ideal precursor for creating cyanine dye labeling reagents that are pivotal in various analytical and diagnostic applications.[4]

Applications in Research and Drug Development

Cyanine dyes synthesized from this compound have found significant applications in life sciences and drug development due to their exceptional photophysical properties.[2] Their primary uses include:

-

Fluorescent Labeling: These dyes can be functionalized with reactive groups to covalently label biomolecules such as proteins, antibodies, peptides, and nucleic acids.[1][5] This enables the visualization and quantification of these molecules in various biological assays.[1]

-

Fluorescence Microscopy and Imaging: Labeled biomolecules can be visualized in cells and tissues using fluorescence microscopy, allowing for the study of cellular structures and molecular interactions.[5]

-

Flow Cytometry: Cyanine dyes are instrumental in flow cytometry for the analysis and sorting of cells based on the fluorescence of labeled cell-surface or intracellular markers.[5]

-

In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes, such as Cy7 and its derivatives, are particularly valuable for in vivo imaging in small animals.[1][5] The longer wavelengths of NIR light allow for deeper tissue penetration and reduced autofluorescence, enabling the tracking of biological processes like tumor growth and drug distribution in real-time.[5]

-

Molecular Probes and Diagnostics: They serve as molecular probes in diagnostic assays, including fluorescence immunoassays and DNA sequencing.[2][5]

Experimental Protocols

The synthesis of cyanine dyes from this compound generally follows a multi-step process involving the formation of a quaternary indoleninium salt, followed by a condensation reaction with a polymethine-bridging agent.

1. Synthesis of this compound

This compound is commonly synthesized via the Fischer indole (B1671886) synthesis.[2]

-

Materials:

-

Phenylhydrazine

-

3-Methyl-2-butanone (methyl isopropyl ketone)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Petroleum ether

-

-

Procedure:

-

In a suitable reaction vessel, mix phenylhydrazine, 3-methyl-2-butanone, and glacial acetic acid.[2]

-

Reflux the mixture. For a more efficient reaction, microwave irradiation (e.g., 800W for 20-30 minutes) can be employed.[2]

-

After the reaction is complete, concentrate the solution under reduced pressure.[2]

-

Cool the concentrated solution and dilute it with ethyl acetate.[2]

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is between 7 and 8.[2]

-

Separate the organic layer and concentrate it to obtain the crude product.[2]

-

Purify the crude product by flash column chromatography using an eluent such as ethyl acetate/petroleum ether (e.g., 1:5 ratio) to yield pure this compound.[2]

-

2. Quaternization of this compound to form Indoleninium Salts

The indolenine is N-alkylated to form a quaternary ammonium (B1175870) salt, which activates the C2-methyl group for subsequent condensation.

-

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide, bromoethane (B45996), 1-iodobutane, 6-bromohexanoic acid)[6]

-

Solvent (e.g., nitromethane, o-dichlorobenzene, or solvent-free)[6][7]

-

-

Procedure for N-Ethylation:

-

Dissolve this compound in o-dichlorobenzene.[6]

-

Add an excess of bromoethane (e.g., 2.0 equivalents).[6]

-

Heat the mixture at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 24 hours).[6]

-

After the reaction, cool the mixture and induce precipitation of the product by adding hexane (B92381) and diethyl ether.[6]

-

Isolate the resulting N-ethyl-2,3,3-trimethylindoleninium bromide salt by filtration.[6]

-

-

Procedure for N-methylation:

-

Dilute this compound (1 equivalent) in nitromethane.[7]

-

Add methyl iodide (2 equivalents) dropwise to the solution.[7]

-

Stir the reaction mixture at room temperature for approximately 20 hours under an inert atmosphere (e.g., argon).[7] The product, 1,2,3,3-tetramethyl-3H-indolium iodide, will precipitate and can be collected.

-

3. Synthesis of Symmetrical Cyanine Dyes (e.g., Trimethine Cyanine)

Symmetrical cyanine dyes are formed by the condensation of two equivalents of the indoleninium salt with a suitable one-carbon bridging agent.

-

Materials:

-

N-alkyl-2,3,3-trimethylindoleninium salt (2 equivalents)

-

Triethyl orthoformate (bridging agent)

-

Pyridine (solvent and base)